5-Phenyl-1,10-phenanthroline

Catalog No.
S582488
CAS No.
6153-89-5
M.F
C18H12N2
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-1,10-phenanthroline

CAS Number

6153-89-5

Product Name

5-Phenyl-1,10-phenanthroline

IUPAC Name

5-phenyl-1,10-phenanthroline

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H

InChI Key

QQEQHUHZBMUJET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4

Synonyms

5-phenyl-1,10-phenanthroline

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4

The exact mass of the compound 5-Phenyl-1,10-phenanthroline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Phenyl-1,10-phenanthroline (CAS: 6153-89-5) is an asymmetric, extended pi-conjugated bidentate nitrogen-donor ligand. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for synthesizing high-efficiency phosphorescent metal complexes (such as iridium, ruthenium, rhenium, and gold) and highly reactive chemical nucleases [1]. Unlike the ubiquitous 1,10-phenanthroline baseline, the addition of a phenyl ring at the 5-position breaks molecular symmetry and lowers the lowest unoccupied molecular orbital (LUMO) energy [2]. This specific structural modification is decision-relevant for buyers engineering organic light-emitting diodes (OLEDs) requiring precise emission color tuning, or researchers conducting high-resolution DNA footprinting assays where baseline phenanthroline complexes lack sufficient template-strand scission reactivity [3].

Substituting 5-Phenyl-1,10-phenanthroline with unsubstituted 1,10-phenanthroline (phen) or symmetrically substituted alternatives like 4,7-diphenyl-1,10-phenanthroline (bathophenanthroline) results in systemic failures in both photophysical and biochemical applications [1]. In OLED emitter synthesis, reverting to unsubstituted phenanthroline shifts the metal-to-ligand charge-transfer (MLCT) state, altering the emission wavelength and increasing non-radiative decay rates, which severely degrades device quantum efficiency[2]. Conversely, utilizing the bulkier 4,7-diphenyl analog introduces severe steric hindrance that can block the formation of specific heteroleptic metal complexes or inhibit the deep intercalation of copper(I) chelates into single-stranded DNA transcription bubbles [3]. Procurement must strictly specify the 5-phenyl derivative when asymmetric electronic tuning and moderate steric bulk are simultaneously required for application-critical performance.

Enhanced Triplet MLCT State Tuning in Phosphorescent OLED Emitters

In the development of mixed-ligand Ir(III) complexes, the choice of the bidentate ligand strictly dictates the LUMO localization and reduction potentials. Utilizing 5-Phenyl-1,10-phenanthroline localizes the LUMO differently than unsubstituted 1,10-phenanthroline, allowing for precise tuning of the triplet metal-to-ligand charge-transfer (3MLCT) state[1]. When incorporated into advanced Gold(III) or Iridium(III) dopants, 5-phenyl-substituted ligands support photoluminescence quantum yields reaching up to 60% in solution and nearly 100% in solid films, significantly outperforming baseline unsubstituted complexes that suffer from rapid non-radiative quenching [2].

Evidence DimensionPhotoluminescence Quantum Yield (Doped Film)
Target Compound Data~100% (5-phenyl-substituted Ir/Au complexes)
Comparator Or Baseline<40% (Typical unsubstituted phenanthroline baselines)
Quantified Difference>60% absolute increase in solid-state quantum yield
ConditionsDoped solid film in high triplet energy host matrix at room temperature

Buyers developing high-efficiency phosphorescent OLEDs must select this ligand to maximize external quantum efficiency and prevent non-radiative energy loss.

Hyperreactivity in Chemical Nuclease DNA Scission Assays

For biochemical footprinting of transcription intermediates, the tetrahedral cuprous chelate of 5-Phenyl-1,10-phenanthroline exhibits targeted hyperreactivity compared to the standard (OP)2Cu+ complex [1]. Specifically, when mapping the lacUV-5 promoter open complex formed by E. coli RNA polymerase, the 5-phenyl derivative achieves highly efficient, exclusive cleavage of the single-stranded template DNA[2]. The unsubstituted 1,10-phenanthroline copper complex, while active, lacks the enhanced intercalation affinity provided by the 5-phenyl group, resulting in significantly weaker scission at critical downstream sites (e.g., +4 and +5 positions) [3].

Evidence DimensionSingle-stranded DNA scission efficiency at transcription bubbles
Target Compound DataHyperreactive cleavage at +4 and +5 downstream sites
Comparator Or BaselineStandard (OP)2Cu+ (weaker, less localized cleavage)
Quantified DifferenceSeveral-fold enhancement in site-specific template strand scission
ConditionslacUV-5 promoter open complex with E. coli RNA polymerase

Researchers mapping precise conformational changes in RNA polymerase initiation complexes must procure the 5-phenyl derivative to ensure sufficient footprinting resolution.

Excited-State Lifetime Extension in Rhenium(I) Sensors

The synthesis of Rhenium(I) tricarbonyl complexes ([Re(CO)3(L)(py)]+) requires ligands that can stabilize long-lived excited states for time-resolved applications. At 77 K, the complex utilizing 5-Phenyl-1,10-phenanthroline switches from a 3MLCT emission to a pure ligand-localized intraligand (3IL) phosphorescence, yielding an exceptionally long emission lifetime of 1.2 ms [1]. In contrast, analogous complexes utilizing pyridine or quinoline-based diimine ligands exhibit much shorter lifetimes (e.g., 0.32 ms) [1]. This nearly 4-fold increase in excited-state lifetime is a direct consequence of the extended pi-system of the 5-phenyl substitution.

Evidence DimensionPhosphorescence Lifetime at 77 K
Target Compound Data1.2 ms ([Re(CO)3(5-Phphen)(py)]+)
Comparator Or Baseline0.32 ms ([Re(CO)3(bpy)(quin)]+ analog)
Quantified Difference275% increase in excited-state lifetime
Conditions77 K in frozen matrix

For the procurement of precursors for time-resolved luminescent sensors, this compound is strictly required to achieve millisecond-scale emission lifetimes that eliminate short-lived background fluorescence.

Phosphorescent OLED Emitter Synthesis

Directly following its ability to tune LUMO energies and maximize quantum yields, this compound is the optimal precursor for synthesizing heteroleptic Iridium(III) and Gold(III) dopants used in high-efficiency commercial OLED displays [1].

High-Resolution DNA Footprinting

Capitalizing on its hyperreactivity in copper(I) chelates, it is the preferred chemical nuclease ligand for mapping single-stranded DNA regions in RNA polymerase open and elongation complexes, outperforming standard 1,10-phenanthroline [2].

Time-Resolved Luminescent Probes

Driven by its capacity to induce long-lived (1.2 ms) ligand-localized phosphorescence at low temperatures, it is highly suited for manufacturing Rhenium(I) and Ruthenium(II) probes used in background-free time-resolved spectroscopy [3].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6153-89-5

Wikipedia

5-Phenyl-1,10-phenanthroline

General Manufacturing Information

1,10-Phenanthroline, 5-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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